![molecular formula C13H9NO6S B587158 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-on CAS No. 88373-20-0](/img/structure/B587158.png)
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by the presence of a sulfooxy group attached to the dibenzoxazepine core structure. Dibenzoxazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Dibenzoxazepine Core: The dibenzoxazepine core can be synthesized by reacting 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
Introduction of the Sulfooxy Group: The sulfooxy group can be introduced by reacting the dibenzoxazepine intermediate with a sulfonating agent such as chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfooxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Wirkmechanismus
The mechanism of action of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz[b,f][1,4]oxazepin-11(10H)-one: Lacks the sulfooxy group but shares the core structure.
7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: Contains a hydroxyl group instead of a sulfooxy group.
7-Methoxydibenz[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group instead of a sulfooxy group.
Uniqueness
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential biological activities compared to its analogs .
Biologische Aktivität
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 88373-20-0) is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C13H9NO6S
- Molar Mass : 307.28 g/mol
- Structural Formula :
OS(=O)(=O)Oc1ccc2NC(=O)c3ccccc3Oc2c1
Biological Activity Overview
The biological activities of 7-(sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one have been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory Effects
Research indicates that derivatives of dibenz[b,f]oxazepine compounds exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in macrophage cell lines . This suggests that 7-(sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one may also possess similar inhibitory effects on inflammatory mediators.
Anticancer Properties
Dibenz[b,f]oxazepine derivatives are recognized for their cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer : Compounds in this class have demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells .
Case Studies and Research Findings
The mechanisms underlying the biological activities of 7-(sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one may involve:
- Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways involved in inflammation.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Microtubule Dynamics : Leading to impaired mitotic spindle formation.
Eigenschaften
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPEDBLFSUKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858407 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-20-0 |
Source
|
Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.